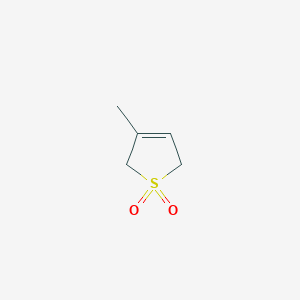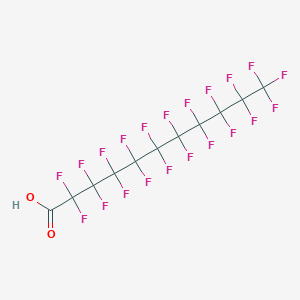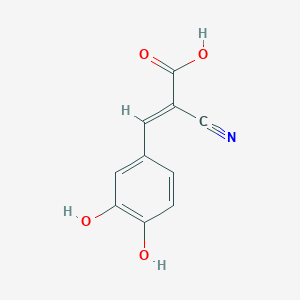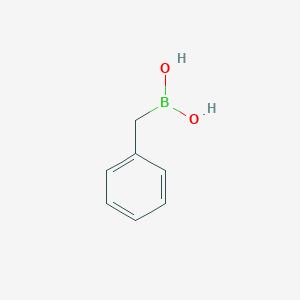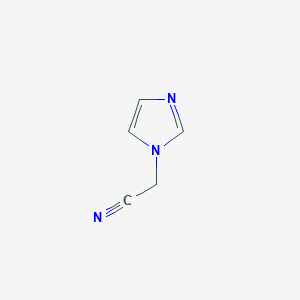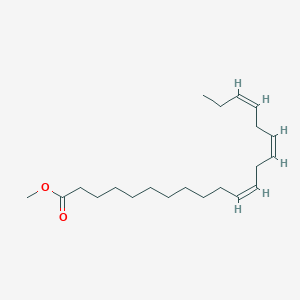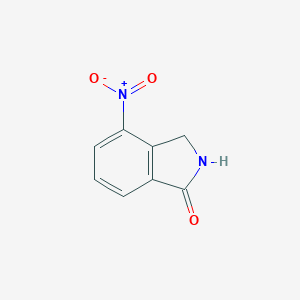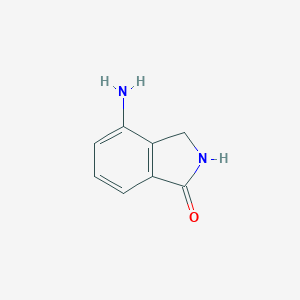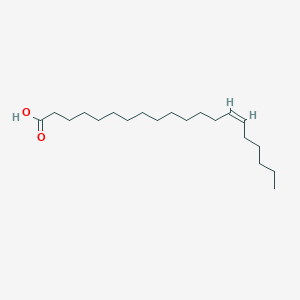
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Descripción general
Descripción
“2,4-Dichloro-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5HCl2F3N2 . It is used as a starting material in the synthesis of various pharmaceutically active ingredients .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5-(trifluoromethyl)pyrimidine” involves a one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . The reaction temperature is kept in a range of about 40-100° C .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-(trifluoromethyl)pyrimidine” is represented by the SMILES stringFC(F)(F)c1cnc(Cl)nc1Cl . The compound has a molecular weight of 216.98 . Chemical Reactions Analysis
“2,4-Dichloro-5-(trifluoromethyl)pyrimidine” undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It can also react with p-methoxy aniline in the presence of DIPEA to produce 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine .Physical And Chemical Properties Analysis
“2,4-Dichloro-5-(trifluoromethyl)pyrimidine” is a liquid or low melting solid . It has a density of 1.609 g/mL at 25 °C . The refractive index is 1.475 .Aplicaciones Científicas De Investigación
Synthesis of Kinase Inhibitors
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is used as a starting material in the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides , which are potential kinase inhibitors . Kinase inhibitors play a crucial role in targeted cancer therapies as they can block specific enzymes that promote cell growth.
Development of Protein Kinase Cθ Inhibitors
This compound is also instrumental in creating a series of 2,4-diamino-5-fluoropyrimidine derivatives . These derivatives are explored for their potential as protein kinase Cθ inhibitors, which are significant in researching treatments for autoimmune diseases .
Agricultural Chemical Research
In the field of agriculture, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine serves as a key intermediate in the synthesis of trifluoromethylpyridines . These compounds are often used in the development of new pesticides and herbicides, contributing to more efficient and effective crop protection strategies .
Fluorinated Building Blocks
The compound is a valuable fluorinated building block in organic chemistry. Its incorporation into other molecules can significantly alter their physical and chemical properties, making them more suitable for various applications, including pharmaceuticals and agrochemicals .
Safety And Hazards
This compound is classified as Acute Tox. 2 Oral - Eye Irrit. 2 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
“2,4-Dichloro-5-(trifluoromethyl)pyrimidine” has been the subject of recent research due to its unique anticancer mechanism . It has been widely used in the treatment of various cancers, achieving significant therapeutic effects . Research into its use, both alone and in combination with other drugs, as well as modifications to its chemical structure, is ongoing and highly regarded .
Propiedades
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUEHMBFUJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382283 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
CAS RN |
3932-97-6 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3932-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003932976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2,4-Dichloro-5-(trifluoromethyl)pyrimidine reacts with 1H-pyrazole?
A1: The reaction of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole results in two structural isomers. These isomers are formed in a 1:1 ratio and can be separated using chromatography. The research paper focuses on characterizing the first eluted isomer, confirming that the 1H-pyrazolyl group substitutes at position 4 of the 2,4-Dichloro-5-(trifluoromethyl)pyrimidine ring [].
Q2: What is the structural conformation of the 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine isomer described in the paper?
A2: The characterized isomer, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, exhibits a nearly planar structure. Excluding the fluorine atoms, the molecule shows a mean deviation of 0.034 Å from the least-squares plane calculated through all non-hydrogen and non-fluorine atoms. The pyrimidine ring displays an alternating bond angle pattern, with three angles (including those at the nitrogen atoms) being smaller and the remaining three larger than 120° [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

